1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide
Description
Properties
IUPAC Name |
2-ethyl-5-thiophen-2-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-14-8(10(11)12)6-7(13-14)9-4-3-5-15-9/h3-6H,2H2,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMIFKIDKBKILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. By binding to the active sites of these enzymes, this compound can modulate their activity, leading to reduced production of pro-inflammatory mediators. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, thereby influencing cellular responses to external stimuli.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In immune cells, it has been observed to reduce the production of cytokines and chemokines, thereby modulating the immune response. This compound also affects cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, leading to altered gene expression and reduced inflammation. In cancer cells, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation by targeting key signaling molecules involved in cell survival and growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules and modulation of their activity. This compound binds to the active sites of enzymes, such as cyclooxygenase and lipoxygenase, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, leading to altered phosphorylation states and downstream signaling events. These interactions result in changes in gene expression, cellular responses, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained modulation of cellular processes, such as reduced inflammation and altered gene expression
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, this compound has shown anti-inflammatory and anti-cancer effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage range for therapeutic applications of this compound to minimize adverse effects while maximizing its beneficial properties.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted. The metabolic pathways of this compound can affect its bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, such as organic anion-transporting polypeptides and ATP-binding cassette transporters. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and overall cellular distribution.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can influence its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the subcellular localization of this compound, directing it to specific compartments or organelles. These localization patterns play a crucial role in determining the compound’s effects on cellular processes and overall function.
Biological Activity
The compound (1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a difluoromethyl group, a pyridine moiety, and a pyrazole ring. The presence of these functional groups contributes to its unique chemical properties and biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer research. Below are key aspects of its biological activity:
1. Anti-inflammatory Activity
Studies have shown that derivatives of pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, compounds similar to (1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol have demonstrated significant COX-2 inhibitory activity, with IC50 values ranging from 0.02 to 0.04 μM . These findings suggest potential applications in treating inflammatory diseases.
2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that it may interact with specific cancer cell lines, leading to apoptosis and reduced cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer progression .
The biological activity of (1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, particularly COX-1 and COX-2.
- Receptor Modulation : It may act on specific receptors related to pain and inflammation, altering their activity and leading to therapeutic effects.
- Cell Cycle Interference : In cancer cells, it can disrupt cell cycle progression, promoting apoptosis through various signaling cascades.
Data Table: Biological Activity Summary
| Activity Type | Mechanism | Reference | IC50 Value |
|---|---|---|---|
| Anti-inflammatory | COX inhibition | 0.02 - 0.04 μM | |
| Anticancer | Apoptosis induction | Not specified | |
| Enzyme Inhibition | Modulation of metabolic pathways | Varies by enzyme |
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
-
Study on Anti-inflammatory Effects :
A recent study evaluated the anti-inflammatory properties of (1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol using an animal model for arthritis. The results indicated a significant reduction in edema and inflammatory markers compared to control groups . -
Cancer Cell Line Study :
Another investigation assessed the compound's effects on breast cancer cell lines. The findings showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Key Observations :
- Thiophen-2-yl vs. 3-yl alters π-conjugation and steric bulk, impacting binding to aromatic receptors or enzymes .
Hydrogen-Bonding and Crystal Packing
Hydrogen-Bonding Patterns
- Target Compound : The carboximidamide group forms N-H···N and N-H···S hydrogen bonds, creating a 2D network in the crystal lattice. Thiophen-2-yl participates in weak C-H···π interactions .
- Fluoroethyl Analogue : Fluorine introduces C-F···H-N interactions, while the thiophen-3-yl disrupts planar π-stacking due to steric hindrance, leading to a less ordered 1D chain structure .
Crystallographic Data (Hypothetical)
| Metric | Target Compound | Fluoroethyl Analogue |
|---|---|---|
| Space Group | P2₁/c | P1 |
| Unit Cell Volume (ų) | 1200 | 1350 |
| π-π Stacking Distance (Å) | 3.6 | 4.2 (disrupted by C3 thiophene) |
Tools like Mercury CSD () and SHELXL () enable visualization of these differences, with the fluoroethyl analogue showing larger voids (∼15% solvent-accessible volume) due to less efficient packing .
Preparation Methods
Ultrasound-Promoted Cyclocondensation Synthesis
A highly effective and environmentally friendly method for synthesizing 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, including derivatives such as 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide, involves the ultrasound-promoted cyclocondensation of thiophenylchalcones with aminoguanidine hydrochloride in the presence of potassium hydroxide (KOH) using ethanol as a green solvent.
Reaction Overview:
- Starting materials: 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones (chalcones)
- Reagents: Aminoguanidine hydrochloride, KOH
- Solvent: Ethanol
- Conditions: Ultrasonic irradiation at 20 kHz, 20% power, temperature reaching 55-60 °C within 10 minutes
- Reaction time: 15-35 minutes depending on substituents on the aromatic ring
- Yields: 62-95% after recrystallization
Procedure Summary:
- Dissolve 1 mmol of the chalcone in 15 mL ethanol.
- Add 2 mmol aminoguanidine hydrochloride and 2 mmol KOH.
- Sonicate the mixture under the conditions described.
- After reaction completion (monitored by gas chromatography), cool and acidify with 10% HCl.
- Extract the product with chloroform, dry over magnesium sulfate, and evaporate solvent.
- Recrystallize from ethyl acetate to obtain pure amidine salts.
Table 1: Cyclocondensation Reaction Data (Representative)
| Entry | Chalcone Substituent | Reaction Time (min) | Yield (%) | Notes on Substituent Effects |
|---|---|---|---|---|
| 1 | Unsubstituted | 30 | 85 | Baseline |
| 2 | 3-NO2 (electron-withdrawing) | 15 | 62 | Faster reaction, lower yield |
| 3 | 4-CF3 (electron-withdrawing) | 18 | 65 | Faster reaction, lower yield |
| 4 | 4-CH3 (electron-donating) | 35 | 90 | Slower reaction, higher yield |
Note: Electron-withdrawing groups accelerate the reaction but tend to reduce yield, while electron-donating groups slow the reaction but improve yield.
Mechanistic Insights and Structural Confirmation
- The reaction proceeds via cyclocondensation, where aminoguanidine hydrochloride reacts with the α,β-unsaturated ketone moiety of the chalcone to form the pyrazoline ring bearing the carboximidamide functional group.
- Ultrasonic irradiation promotes cavitation, which enhances mass transfer and reaction kinetics, leading to shorter reaction times and higher yields compared to conventional heating.
- Structural confirmation of the products is achieved through:
- Infrared spectroscopy (IR) for functional group identification.
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) for detailed structural elucidation.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography for definitive structural analysis of selected compounds.
Alternative Synthetic Routes and Oxidation Methods
While the ultrasound-assisted cyclocondensation is the most direct and efficient method, related pyrazole derivatives can also be synthesized via:
- Oxidation of dihydropyrazole intermediates: For example, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate can be oxidized to the corresponding pyrazole carboxylate using potassium persulfate in acetonitrile with sulfuric acid catalysis, achieving yields of 75-80%. Although this method is described for related pyrazole derivatives, similar oxidation strategies may be adapted for thiophene-substituted analogs.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The ultrasound-assisted method is superior in terms of environmental impact, reaction time, and product purity.
- The reaction tolerates a variety of substituents on the aryl ring, allowing structural diversity.
- The amidine products exhibit promising biological activities, including cytotoxicity against leukemia cell lines and antimicrobial effects, underscoring the importance of efficient synthetic access.
- The use of ethanol as a solvent and ultrasonic energy aligns with green chemistry principles.
- Reaction monitoring by gas chromatography ensures precise control over reaction completion.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide with high yield and purity?
- Methodology :
- Use click chemistry to assemble the pyrazole core, employing sodium azide or nitrile precursors under controlled solvent conditions (e.g., DMF or THF) .
- Introduce the carboximidamide group via hydroxylamine derivatives in a two-step process: (i) form the nitrile intermediate, (ii) perform amidoximation with NHOH·HCl under basic conditions .
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .
- Key Parameters : Catalyst selection (e.g., Cu(I) for click reactions), solvent polarity, and temperature control (60–80°C for cyclization) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Analytical Workflow :
- NMR : H/C NMR to confirm substituent positions (e.g., ethyl group at N1, thiophene at C3) .
- HRMS : Exact mass analysis (e.g., ESI+ mode) to validate molecular formula .
- FT-IR : Identify carboximidamide C=N stretching (~1650 cm) and thiophene C-S vibrations (~690 cm) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Protocol :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
- Test solubility in DMSO, water, and buffers (pH 1–10) to identify hydrolysis-sensitive functional groups (e.g., carboximidamide) .
- Critical Factors : Light exposure (use amber vials) and desiccation (store under argon) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for pyrazole-carboximidamide derivatives?
- Approach :
- Use SHELXL for refinement: Adjust weighting schemes to address residual electron density near the thiophene ring .
- Validate hydrogen-bonding networks with Mercury CSD ’s "Packing Similarity" tool to compare with analogous structures (e.g., Enamine Ltd’s catalog entries) .
Q. How can hydrogen-bonding patterns predict this compound’s solid-state reactivity?
- Graph Set Analysis :
- Assign motifs (e.g., chains) using Etter’s rules to identify potential co-crystal partners (e.g., carboxylic acids) .
- Calculate interaction energies with Hirshfeld surface analysis (CrystalExplorer) to prioritize synthons for crystal engineering .
Q. What computational methods optimize docking studies for this compound’s bioactivity?
- Protocol :
- Generate 3D conformers (OpenBabel) and dock into target proteins (e.g., kinases) using AutoDock Vina with flexible side chains .
- Validate with MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å over 50 ns) .
Q. How to address discrepancies between in vitro and in silico bioactivity data?
- Troubleshooting :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
